molecular formula C8H10O4 B14629845 Ethyl (5-oxooxolan-2-ylidene)acetate CAS No. 57691-01-7

Ethyl (5-oxooxolan-2-ylidene)acetate

Cat. No.: B14629845
CAS No.: 57691-01-7
M. Wt: 170.16 g/mol
InChI Key: YCOTUWWUQHEZQR-UHFFFAOYSA-N
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Description

Ethyl (5-oxooxolan-2-ylidene)acetate is an α,β-unsaturated ester featuring a γ-lactone (oxolane) ring substituted with a ketone at position 5 and a conjugated exocyclic double bond at position 2. The compound’s structure combines a reactive ylidene moiety with the ester functional group, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of the ketone and ester groups, which polarize the double bond, enabling participation in cycloadditions, Michael additions, and other conjugate addition reactions .

Properties

CAS No.

57691-01-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2-(5-oxooxolan-2-ylidene)acetate

InChI

InChI=1S/C8H10O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h5H,2-4H2,1H3

InChI Key

YCOTUWWUQHEZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5-oxooxolan-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after subsequent cyclization and esterification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxooxolan-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (5-oxooxolan-2-ylidene)acetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Ylidene Esters

Ethyl 2-(2-oxoindolin-3-ylidene)acetate
  • Structure : Indole-derived ylidene ester with a fused benzene ring.
  • Key Differences: The indole core introduces aromaticity and planar rigidity, enhancing stability compared to the non-aromatic oxolane ring in Ethyl (5-oxooxolan-2-ylidene)acetate. This structural difference impacts photophysical properties and reactivity in visible-light-mediated reactions .
  • Applications: Widely used in asymmetric organocatalysis and [3+2] cycloadditions due to its extended conjugation .
Ethyl 2-(oxetan-3-ylidene)acetate
  • Structure : Features a 4-membered oxetane ring instead of a 5-membered oxolane.
  • The absence of a ketone group reduces electron withdrawal, altering regioselectivity in nucleophilic attacks .
Ethyl-2-(4-oxothiazol-5(4H)-ylidene)acetate derivatives (e.g., Compound 7f)
  • Structure : Incorporates a thiazole ring with a 2,4-dichlorophenyl and 4-methoxyphenyl substituent.
  • Key Differences : The thiazole heterocycle introduces sulfur, which modifies electronic properties (e.g., increased dipole moments) and biological activity. Compound 7f exhibits potent alkaline phosphatase inhibition (IC₅₀ = 0.85 µM), attributed to its halogenated aryl groups .

Functional Group Variations

Ethyl 2-amino-2-(oxolan-3-yl)acetate
  • Structure: Oxolane ring with an amino group instead of a ylidene bond.
  • Key Differences: The amino group imparts nucleophilicity, enabling participation in peptide coupling or Schiff base formation. The lack of conjugation reduces utility in cycloadditions .
Ethyl α-phenylacetoacetate
  • Structure : A β-keto ester with a phenyl substituent.
  • Key Differences: The β-keto group facilitates keto-enol tautomerism, enabling Claisen condensations. Unlike this compound, it lacks heterocyclic strain, limiting ring-forming reactivity .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity Highlights
This compound C₇H₈O₄ 156.14 g/mol γ-lactone, ketone, α,β-ester Electron-deficient diene for Diels-Alder reactions
Ethyl 2-(2-oxoindolin-3-ylidene)acetate C₁₂H₁₁NO₃ 217.22 g/mol Indole, ketone, α,β-ester Visible-light photocatalysis
Ethyl 2-(oxetan-3-ylidene)acetate C₆H₈O₃ 128.13 g/mol Oxetane, α,β-ester Strain-driven ring-opening polymerizations
Compound 7f (thiazole derivative) C₂₁H₁₇Cl₂N₃O₃S 474.34 g/mol Thiazole, dichlorophenyl, ester Alkaline phosphatase inhibition

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